molecular formula C11H9FN2S B11104757 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 63529-22-6

3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B11104757
CAS No.: 63529-22-6
M. Wt: 220.27 g/mol
InChI Key: HPOWALXKCNUALK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a high-purity chemical reagent designed for research applications. This compound belongs to the imidazo[2,1-b]thiazole class of bicyclic heterocycles, which are recognized in scientific literature for their diverse pharmacological profiles and serve as a privileged scaffold in medicinal chemistry . Researchers can leverage this core structure to develop novel bioactive molecules, as the imidazo[2,1-b]thiazole pharmacophore has been associated with a range of activities including antimycobacterial and antiviral properties . Furthermore, structurally similar compounds featuring fluorinated aryl groups have demonstrated promising activity in anticancer research, making this analog a compound of interest for oncology and drug discovery programs . The presence of the fluorine atom on the phenyl ring can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing pharmacokinetic profiles . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets prior to use. For specific pricing, availability, and custom synthesis inquiries, please contact us.

Properties

CAS No.

63529-22-6

Molecular Formula

C11H9FN2S

Molecular Weight

220.27 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C11H9FN2S/c12-9-3-1-8(2-4-9)10-7-15-11-13-5-6-14(10)11/h1-4,7H,5-6H2

InChI Key

HPOWALXKCNUALK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Adaptability

For 3-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole, the protocol can be modified as follows:

  • 4-Fluorobenzaldehyde replaces generic benzaldehydes to introduce the aryl substituent.

  • 2-Aminothiazoline (a saturated analogue of 2-aminothiazole) serves as the nitrogen source, enabling the 5,6-dihydro moiety.

  • Propargyl alcohol or terminal alkynes participate in cyclization to form the imidazo ring.

The reaction proceeds via:

  • Condensation of aldehyde and amine to form an imine intermediate.

  • Copper-mediated alkyne activation and nucleophilic attack.

  • Cyclization to yield the fused bicyclic system.

Optimization and Yields

Key parameters from analogous syntheses:

ParameterConditionYield Range
CatalystCuI (5 mol%)33–93%
SolventToluene or DMF
Temperature80–110°C
Reaction Time6–24 hours (batch)
Flow Chemistry30-minute residence timeUp to 99%

Continuous-flow reactors enhance efficiency by improving heat transfer and reducing side reactions.

Acid-Catalyzed Cyclocondensation

Trifluoroacetic acid (TFA)-mediated cyclization offers a straightforward route to imidazo-thiadiazole derivatives, as reported by PMC studies. While originally applied to thiadiazoles, this method is adaptable to thiazoles.

Synthetic Procedure

  • Starting Materials :

    • 4-Fluorophenylcarbonitrile : Provides the aryl group.

    • Thiosemicarbazide : Introduces sulfur and nitrogen for thiazole formation.

  • Reaction Conditions :

    • TFA (5 mL) at 60°C for 3.5 hours.

    • Neutralization with NaHCO3 yields the cyclized product.

Structural Modifications

Replacing thiosemicarbazide with 2-aminothiazoline and optimizing stoichiometry could direct selectivity toward the 5,6-dihydro derivative.

Multi-Component Reactions (MCRs) in Aqueous Media

Khalafy et al. developed a green MCR protocol for imidazo[2,1-b][1,thiadiazoles using water as a solvent. Adapting this for thiazoles involves:

Reaction Components

  • Aryl Glyoxal Monohydrates : Synthesized via SeO2 oxidation of 4-fluoroacetophenone.

  • 2-Aminothiazoline : Nucleophilic amine source.

  • Catalyst System : Triethylamine (TEA, 10 mol%) and sulfamic acid (25 mol%).

Advantages

  • Eco-Friendly : Water replaces organic solvents.

  • High Yields : 87–94% for analogous compounds.

  • Scalability : Suitable for industrial production.

Halogenation and Functional Group Interconversion

Post-synthetic modifications enable access to 3-(4-fluorophenyl) derivatives from halogenated precursors. For example:

Bromination Followed by Fluorination

  • Bromination : Treat imidazo-thiazole with NBS (N-bromosuccinimide) at 0°C.

  • Fluorination : Use KF/18-crown-6 in DMF to replace bromide with fluoride.

Limitations

  • Low regioselectivity in bromination.

  • Requires rigorous purification.

Comparative Analysis of Methods

MethodStarting MaterialsCatalyst/SolventYieldScalability
A3-CouplingAldehyde, amine, alkyneCuI/toluene33–93%High
Acid CyclizationCarbonitrile, thiosemicarbazideTFA50–70%Moderate
MCR in WaterAryl glyoxal, aminothiazolineTEA/sulfamic acid87–94%High
HalogenationBrominated precursorKF/18-crown-640–60%Low

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

One of the most prominent applications of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is its antimicrobial properties. Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/ml
Escherichia coli62.5 μg/ml
Proteus vulgaris62.5 μg/ml
Candida albicans15.625 μg/ml

The compound demonstrated a MIC of 15.625 μg/ml against Candida albicans, showing superior antifungal activity compared to standard treatments like Furacilin (MIC = 31.25 μg/ml) . This suggests potential for developing new antifungal agents based on its structure.

Antioxidant Properties

In addition to its antimicrobial effects, 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole has been studied for its antioxidant capabilities. The ability to inhibit free radicals is crucial in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity

Compound DPPH Radical Inhibition (%)
3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole60–97%
Best performing analog97%

The compound's ability to absorb DPPH radicals ranged from 60% to 97%, with the highest activity observed for certain derivatives . This positions it as a candidate for further exploration in antioxidant therapies.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of imidazo[2,1-b][1,3]thiazole derivatives is essential for optimizing their pharmacological profiles. Studies have indicated that substitutions on the phenyl ring significantly influence biological activity.

Case Study: SAR Analysis

A recent study analyzed various derivatives of imidazo[2,1-b][1,3]thiazoles and found that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antimicrobial properties compared to their electron-donating counterparts . This insight can guide future synthesis of more potent derivatives.

Potential in Cancer Therapy

Emerging research indicates that imidazo[2,1-b][1,3]thiazole derivatives may have anticancer properties due to their ability to inhibit specific cellular pathways involved in tumor growth.

Case Study: Inhibition of S100 Proteins

Patents have been filed regarding the use of imidazo[2,1-b][1,3]thiazoles as inhibitors of S100 proteins, which are implicated in various cancers . The compound's structural features allow it to interact with these proteins effectively.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound may also interfere with cellular pathways, inducing apoptosis in cancer cells or inhibiting microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

A 2024 study synthesized 3-aryl-5,6-dihydroimidazo[2,1-b][1,3]thiazoles and compared their antimicrobial properties (Table 1):

Compound Substituent MIC (μg/mL) vs. C. albicans MIC (μg/mL) vs. S. aureus Reference
3-(4-Fluorophenyl) (4g) 4-Fluorophenyl 31.25 62.5
3-(4-Chlorophenyl) (4c) 4-Chlorophenyl 15.625 31.25
Furacilin (Control) - 31.25 31.25

The 4-chloro derivative exhibited superior antifungal activity, likely due to enhanced electrophilicity and membrane penetration. In contrast, the 4-fluoro analog showed moderate activity, suggesting that halogen electronegativity and size critically influence potency .

Antioxidant Activity

Radical scavenging activity (via DPPH assay) revealed:

  • 4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)phenol (4e): 97% inhibition (highest activity due to phenolic –OH group)
  • 3-(4-Methoxyphenyl) (4f) : 92% inhibition
  • 3-(4-Fluorophenyl) (4g) : 89% inhibition

Electron-donating groups (e.g., –OH, –OCH₃) enhance antioxidant efficacy via hydrogen bonding and resonance stabilization of radicals, while the 4-fluorophenyl group provides moderate activity due to its inductive effect .

Antiinflammatory and Immunomodulatory Activity

A 1985 study compared 5,6-diaryl-substituted analogs in rat adjuvant-induced arthritis:

  • 5,6-Bis(4-methoxyphenyl) (1) : IC₅₀ = 12 nM (highest potency)
  • Asymmetric 5-methoxy-6-chloro derivative : IC₅₀ = 18 nM
  • 3-(4-Fluorophenyl): Not tested in this model

Symmetrical para-substituted diaryl derivatives (e.g., –OCH₃, –F) optimize steric and electronic interactions with inflammatory targets like COX-2. However, the fluorophenyl analog’s activity in this context remains underexplored .

MDM2-p53 Protein-Protein Inhibition

In cancer therapy, 5,6-dihydroimidazo[2,1-b][1,3]thiazole derivatives showed:

  • Compound 20 : IC₅₀ = 9.2 nM (MDM2 binding) but poor metabolic stability
  • Compound 21 : IC₅₀ = 58 nM with improved solubility (25 μg/mL) and microsomal stability

Molecular Properties

Compound Molecular Weight logP Solubility (pH 6.8)
3-(4-Fluorophenyl) 246.27 2.8 15 μg/mL
3-(4-Nitrophenyl) 247.27 2.5 8 μg/mL
5,6-Bis(4-methoxyphenyl) 380.44 3.2 5 μg/mL

The 4-fluorophenyl group balances lipophilicity and solubility, making it favorable for CNS penetration and oral bioavailability .

Biological Activity

3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antimalarial, anticancer, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a fused imidazo-thiazole ring system with a fluorophenyl substituent. This structure is known to enhance biological activity through various mechanisms of action.

1. Antimalarial Activity

Recent studies have explored the antimalarial potential of thiazole derivatives, including those structurally related to 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole. A structure-activity relationship (SAR) study indicated that modifications at the N-aryl amide group linked to the thiazole ring significantly affect in vitro activity against Plasmodium falciparum strains. Compounds with electron-withdrawing groups at the para position exhibited higher potency with low cytotoxicity in HepG2 cell lines .

2. Anticancer Activity

The anticancer properties of thiazole derivatives have been extensively investigated. In vitro studies demonstrated that compounds similar to 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole showed strong cytotoxic effects against various cancer cell lines, including HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. For instance, one study reported IC50 values indicating significant cytotoxicity against HepG-2 and MCF-7 cells . The mechanism of action appears to involve DNA intercalation and disruption of cellular processes related to proliferation.

3. Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Compounds derived from this class exhibited activity against various bacterial strains and fungi. The bioactivity often correlates with structural features such as the presence of halogen substituents which enhance lipophilicity and membrane permeability .

Case Studies

Study Findings Cell Lines Tested IC50 Values
Study 1Significant antimalarial activity with low cytotoxicityHepG2Not specified
Study 2Strong cytotoxicity against multiple cancer cell linesHepG-2, MCF-7, HCT-116HepG-2: IC50 < 10 µM; MCF-7: IC50 < 15 µM
Study 3Antimicrobial efficacy against bacterial strainsVarious bacterial strainsMIC values ranging from 5 to 20 µg/mL

The biological activities of 3-(4-Fluorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole are attributed to several mechanisms:

  • DNA Interaction : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been observed to inhibit key enzymes involved in cancer cell metabolism and survival.
  • Cell Cycle Arrest : Certain derivatives induce apoptosis through caspase activation pathways.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., ethyl acetate for recrystallization) impacts purity and yield .
  • Structural confirmation requires NMR, MS, and elemental analysis .

How is the antimicrobial activity of this compound evaluated?

Basic
Antimicrobial efficacy is assessed via minimum inhibitory concentration (MIC) assays against bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains .

  • Example : 3-(4-Fluorophenyl) derivatives exhibit MIC values of 31.25 μg/mL against S. aureus, comparable to Furacilin controls .
  • Advanced : For MRSA, MIC90 values as low as 3.7 µg/mL are reported for related dihydroimidazothiazoles, with DNA gyrase inhibition identified as a potential mechanism .

Q. Methodological Note :

  • Broth microdilution and agar diffusion are standard protocols .

What computational methods predict its antioxidant mechanism and bioactivity?

Advanced
Density Functional Theory (DFT) calculations and molecular docking are employed to:

  • Analyze reactivity descriptors (e.g., HOMO-LUMO gaps, electrostatic potential surfaces) .
  • Propose mechanisms like the single electron transfer (SET) process for radical scavenging, as seen in phenolic derivatives (e.g., 97% DPPH inhibition for 4e) .
  • Dock compounds into targets such as human peroxiredoxin 5 to predict binding affinities and interaction modes .

Q. Comparative Analysis :

  • 3-(4-Chlorophenyl) derivatives show 2× higher antifungal activity than Furacilin .
  • (R)-isomers of dihydroimidazothiazoles exhibit 2-fold lower MIC values against MRSA than (S)-isomers .

What analytical techniques confirm the compound’s structure?

Q. Basic

  • 1H/13C NMR : Key signals include SCH protons (δ 6.10–6.46) and aromatic protons (δ 7.40–8.30) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 219 for 4e) and fragmentation patterns validate the core structure .
  • Elemental Analysis : Matches calculated C, H, N, S percentages (e.g., C11H10N2OS: C 60.53%, N 12.83%) .

What biophysical methods study its interactions with biomolecules?

Q. Advanced

  • UV-Vis and Fluorescence Spectroscopy : Monitor binding to bovine serum albumin (BSA) and DNA via quenching effects .
  • Circular Dichroism (CD) : Detects conformational changes in BSA upon compound binding .
  • Viscosity Measurements : Assess DNA intercalation potential .

Example : A related dihydroimidazothiazole showed moderate binding affinity (Ksv = 1.2 × 10⁴ M⁻¹) with ctDNA via intercalation .

How do synthesis conditions affect yield and purity?

Q. Advanced

  • Microwave Irradiation : Achieves 84% yield in 15 minutes vs. 6 hours for traditional reflux .
  • Solvent-Free Conditions : Reduce side reactions; KF-Al2O3 or montmorillonite K-10 clay enhances efficiency .
  • Catalyst Optimization : Hypervalent iodine reagents improve regioselectivity in cyclocondensation .

Q. Advanced

  • Immunomodulation : 5,6-Diaryl derivatives show anti-inflammatory effects in rat adjuvant-induced arthritis models .
  • Anticancer Potential : Imidazothiazole scaffolds inhibit 15-lipoxygenase (15-LOX), a target in leukemia and inflammation .
  • Antiviral Activity : Derivatives inhibit Junin virus (Argentine hemorrhagic fever agent) .

Key Finding : 3-(4-Fluorophenyl) analogs demonstrate dual antimicrobial-antioxidant profiles, making them candidates for multifunctional therapeutics .

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